[1-(2-Amino-acetyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13446284
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H27N3O3 |
|---|---|
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | benzyl N-[1-(2-aminoacetyl)piperidin-4-yl]-N-propan-2-ylcarbamate |
| Standard InChI | InChI=1S/C18H27N3O3/c1-14(2)21(16-8-10-20(11-9-16)17(22)12-19)18(23)24-13-15-6-4-3-5-7-15/h3-7,14,16H,8-13,19H2,1-2H3 |
| Standard InChI Key | VIDGPTPAJQLEMY-UHFFFAOYSA-N |
| SMILES | CC(C)N(C1CCN(CC1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)N(C1CCN(CC1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
Introduction
[1-(2-Amino-acetyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester is a complex organic compound featuring a piperidine ring, an amine group, and a carbamic acid structure. This compound is of significant interest in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. Its structure includes an isopropyl group and a benzyl ester, contributing to its unique properties and biological activities.
Synthesis and Chemical Reactions
The synthesis of [1-(2-Amino-acetyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester typically involves several steps found in organic synthesis, such as:
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Formation of the Piperidine Ring: Often involves cyclization reactions.
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Acylation: Introduction of the amino-acetyl group.
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Esterification: Formation of the benzyl ester.
Chemical reactions involving this compound require careful control of temperature and pH, with solvents like dichloromethane or ethanol commonly used. Catalysts such as triethylamine may be employed to facilitate esterification reactions.
Potential Applications Table
| Field | Potential Use |
|---|---|
| Medicinal Chemistry | Development of pharmaceuticals targeting various biological pathways. |
| Pharmacology | Research into interactions with biological targets. |
| Drug Development | Potential therapeutic applications based on its structural features. |
Research Findings and Future Directions
Experimental studies often utilize binding assays and kinetic analysis to determine the efficacy and potency of the compound against target enzymes or receptors. Spectroscopic methods such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) provide insights into functional groups and molecular environment.
Future research should focus on elucidating the precise mechanism of action and exploring its therapeutic potential and safety profile. Interaction studies with biological targets are crucial for understanding how this compound exerts its effects.
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